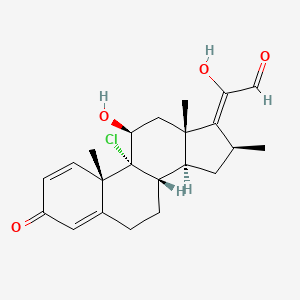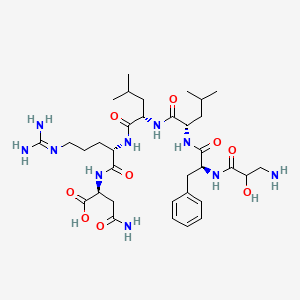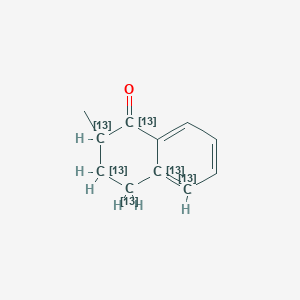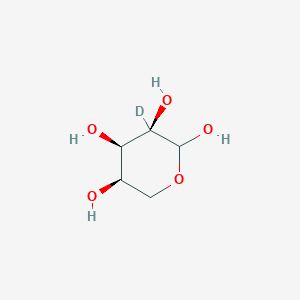![molecular formula C10H14N2O5 B584018 [1',2',3',4',5'-13C5]thymidine CAS No. 156968-81-9](/img/structure/B584018.png)
[1',2',3',4',5'-13C5]thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1’,2’,3’,4’,5’-13C5]thymidine” is a stable isotope labelled form of thymidine . Thymidine is a pyrimidine deoxynucleoside, which is a constituent of DNA and pairs with deoxyadenosine (A) in double-stranded DNA . It is used in the syntheses of active pharmaceutical ingredients such as zidovudine . In cell biology, it is used to synchronize the cells in S phase .
Molecular Structure Analysis
The molecular formula of “[1’,2’,3’,4’,5’-13C5]thymidine” is 13C5 C5 H14 N2 O5 . The molecular weight is 247.19 .Physical And Chemical Properties Analysis
“[1’,2’,3’,4’,5’-13C5]thymidine” is a solid form as small white crystals or white crystalline powder . The molecular weight is 247.19 and the melting point is 185 °C .Scientific Research Applications
NMR Spectroscopy : [1',2',3',4',5'-13C5]thymidine has been utilized in heteronuclear 2D NMR spectroscopy. For example, a study synthesized [13C5]-2-Deoxy-d-ribose from [13C6]-d-glucose and coupled it with thymine to produce this compound. This labeled thymidine was then incorporated into a DNA dodecamer for NMR analysis, allowing accurate determination of 1H-1H vicinal coupling constants in the sugar moieties (Ono, Tate, Ishido, & Kainosho, 1994).
DNA Synthesis Studies : Radioactively labeled thymidine, such as this compound, has been extensively used to measure bacterial production in aquatic environments. However, it's important to note that assumptions of the technique often go untested, affecting the accuracy of bacterial production estimates (Carman, Dobbs, & Guckert, 1988).
Tracking DNA Synthesis : Thymidine analogues like this compound are used for tagging dividing cells in DNA synthesis studies. These analogues can be inserted into replicating DNA, allowing for the characterization of dividing cells (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Raman Spectroscopy : The Raman spectrum of thymidine-13C5, where the deoxyribose moiety is uniformly substituted with 13C atoms, has been examined for its vibrations in the crystalline state, providing insights into the molecular dynamics of thymidine (Tsuboi, Ueda, Ushizawa, Sasatake, Ono, Kainosho, & Ishido, 1994).
Positron-Emission-Tomography (PET) Studies : this compound analogues have been explored for use in PET studies of tumors. For example, [18F]fluorothymidine ([18F]FLT) has been suggested as an alternative to [11C]Thymidine due to its stability and effective phosphorylation by thymidine kinase-1, leading to intracellular accumulation without DNA synthesis participation (Wodarski, Eisenbarth, Weber, Henze, Haberkorn, & Eisenhut, 2000).
Mechanism of Action
Target of Action
The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .
Mode of Action
Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .
Biochemical Pathways
Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .
Pharmacokinetics
It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .
Result of Action
The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .
Action Environment
The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .
Safety and Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-DUGFCQTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?
A: this compound is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![D-[1,5-13C2]Ribose](/img/structure/B583942.png)






